3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with a molecular formula of C17H14O6S and a molecular weight of 346.35 g/mol This compound features a chromen-2-one core structure substituted with a 2,5-dimethoxyphenylsulfonyl group
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
- The aromatic ring in the 2-position of Compound X may engage in π-π interactions with amino acid residues in proteins, such as His53, Leu55, and Met52 . These interactions could play a crucial role in its mode of action.
- Transmetalation occurs with formally nucleophilic organic groups, transferring them from boron to Pd. This step is essential for the Suzuki–Miyaura coupling reaction, which Compound X may participate in .
- Unfortunately, specific biochemical pathways affected by Compound X are not well-documented. However, its potential involvement in carbon–carbon bond formation (via Suzuki–Miyaura coupling) suggests relevance to synthetic chemistry and drug discovery .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzenesulfonyl chloride and 2H-chromen-2-one.
Reaction Conditions: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2H-chromen-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Comparison with Similar Compounds
- 3-[(2,5-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- 3-(2,5-Dimethoxybenzenesulfonyl)-2H-chromen-2-one
Comparison:
- Uniqueness: 3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Similarities: Similar compounds share the chromen-2-one core structure but differ in their substitution patterns, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-7-8-14(22-2)15(10-12)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDZVGLQDPWYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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